molecular formula C11H21NO2S B6177639 tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate, Mixture of diastereomers CAS No. 2694745-08-7

tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate, Mixture of diastereomers

Cat. No.: B6177639
CAS No.: 2694745-08-7
M. Wt: 231.4
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Description

Tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate, Mixture of diastereomers: is a chemical compound with potential applications in various scientific fields. This compound consists of a cyclobutyl ring substituted with a sulfanyl ethyl group and a tert-butyl carbamate moiety. The mixture of diastereomers indicates the presence of multiple stereoisomers, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate typically involves the following steps:

  • Cyclobutyl Derivative Synthesis: : The cyclobutyl ring is synthesized using appropriate starting materials and reaction conditions.

  • Introduction of Sulfanyl Ethyl Group: : The sulfanyl ethyl group is introduced through a substitution reaction.

  • Carbamate Formation: : The tert-butyl carbamate group is added using carbamoyl chloride or similar reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The compound can be reduced to remove the carbamate group.

  • Substitution: : The cyclobutyl ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Substituted cyclobutyl derivatives.

Scientific Research Applications

Tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or modulation.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate: can be compared with other similar compounds, such as:

  • Tert-butyl N-[3-(2-ethyl)cyclobutyl]carbamate

  • Tert-butyl N-[3-(2-methyl)cyclobutyl]carbamate

  • Tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate

These compounds share the tert-butyl carbamate moiety but differ in the substituents on the cyclobutyl ring. The differences in their chemical structure can lead to variations in their physical properties, reactivity, and biological activity.

Properties

CAS No.

2694745-08-7

Molecular Formula

C11H21NO2S

Molecular Weight

231.4

Purity

95

Origin of Product

United States

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